molecular formula C19H17F3N2O2 B117033 1-allyl-3-(2,4-dimethoxyphenyl)-7-(trifluoromethyl)-1H-indazole CAS No. 680611-86-3

1-allyl-3-(2,4-dimethoxyphenyl)-7-(trifluoromethyl)-1H-indazole

Cat. No. B117033
CAS RN: 680611-86-3
M. Wt: 362.3 g/mol
InChI Key: BMIOASGFHBRKJL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-allyl-3-(2,4-dimethoxyphenyl)-7-(trifluoromethyl)-1H-indazole is characterized by a molecular mass of 362.346 g/mol . The molecule has a dipole moment of 2.49 ± 1.08 D, indicating the presence of polar bonds . The volume of the molecule is 405.02 Å^3 and its surface area is 351.97 Å^2 . The HOMO (Highest Occupied Molecular Orbital) energy is -8.71 ± 0.55 eV and the LUMO (Lowest Unoccupied Molecular Orbital) energy is -1.18 ± eV .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular mass of 362.346 g/mol and a heat of formation of -548.5 ± 16.7 kJ/mol . The molecule has a dipole moment of 2.49 ± 1.08 D, a volume of 405.02 Å^3, and a surface area of 351.97 Å^2 . The HOMO energy is -8.71 ± 0.55 eV and the LUMO energy is -1.18 ± eV .

Scientific Research Applications

1-Allyl-3-DMPT-7-TFM-1H-indazole has been used in a variety of scientific research applications, including drug discovery, enzyme inhibition, and protein-protein interactions. It has been used as a tool to study the structure and function of enzymes and proteins, as well as to investigate the effects of small molecules on biological systems. Additionally, it has been used to study the effects of various environmental factors on cellular processes.

Mechanism of Action

Target of Action

SGA360, also known as 1-allyl-3-(2,4-dimethoxyphenyl)-7-(trifluoromethyl)-1H-indazole or 3-(2,4-dimethoxyphenyl)-1-prop-2-enyl-7-(trifluoromethyl)indazole, is a selective modulator of the aryl hydrocarbon receptor (AhR) . AhR is a ligand-dependent transcription factor that mediates the toxicity of certain xenobiotics and polyaromatic hydrocarbons .

Mode of Action

SGA360 competitively binds to AhR with an IC50 of 3 µM . It represses the expression of the serum amyloid A 1 (SAA1) gene induced by IL-1β in Huh7 cells . Mechanistic studies revealed that SGA360 failed to induce nuclear translocation of the AhR and actually enhanced cytoplasmic localization .

Biochemical Pathways

The AhR pathway is involved in the action of SGA360. Upon binding, SGA360 inhibits the translocation of AhR to the nucleus, thereby attenuating the expression of numerous inflammatory genes and genes known to be directly regulated by AhR . This includes the inflammatory mediators COX-2, IL-6, IL-1β, SAA3, and IL-10 .

Pharmacokinetics

The solubility of sga360 in various solvents has been reported . It has a solubility of 20 mg/ml in DMF, 10 mg/ml in DMSO, and 2.5 mg/ml in ethanol . These solubility properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

SGA360 exhibits anti-inflammatory properties in vivo . It significantly inhibits lipopolysaccharide (LPS)-mediated endotoxic shock in a mouse model, both in terms of lethality and attenuating inflammatory signaling in tissues .

Action Environment

The action of SGA360 is influenced by the presence of the high-affinity AhR variant. Its anti-inflammatory activity is dependent on the expression of this variant in both acute inflammation models and cultured macrophages . Furthermore, the anti-inflammatory activity of SGA360 is suggested to be mediated at least in part through AhR antagonism of endogenous agonist activity .

Advantages and Limitations for Lab Experiments

1-Allyl-3-DMPT-7-TFM-1H-indazole has a number of advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize in good yields, making it a useful tool for a variety of scientific research applications. Additionally, it has been shown to have a number of biochemical and physiological effects, making it a useful tool for studying the effects of small molecules on biological systems. One limitation is that it is not water-soluble, making it difficult to use in aqueous solutions.

Future Directions

1-Allyl-3-DMPT-7-TFM-1H-indazole has a number of potential future directions. One potential direction is to investigate its effects on other enzymes and proteins, as well as its effects on various environmental factors. Additionally, further research could be conducted to investigate its potential therapeutic applications, such as its effects on inflammation and pain. Finally, further research could be conducted to investigate its potential toxicity and side effects.

properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-1-prop-2-enyl-7-(trifluoromethyl)indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O2/c1-4-10-24-18-14(6-5-7-15(18)19(20,21)22)17(23-24)13-9-8-12(25-2)11-16(13)26-3/h4-9,11H,1,10H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIOASGFHBRKJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN(C3=C2C=CC=C3C(F)(F)F)CC=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50470214
Record name 3-(2,4-Dimethoxyphenyl)-1-(prop-2-en-1-yl)-7-(trifluoromethyl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

680611-86-3
Record name 3-(2,4-Dimethoxyphenyl)-1-(prop-2-en-1-yl)-7-(trifluoromethyl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under an atmosphere of nitrogen, a 1.3 M tetrahydrofuran solution of lithium(trimethylsilyl)amide (1.26 L, 1.63 mol) was added to a cold (−15 to −10° C.) stirred solution of 3-(2,4-dimethoxyphenyl)-7-trifluoromethyl-1H-indazole (0.250 kg, 0.766 mol) in tetrahydrofuran (1.66 kg, 1.87 L) and dimethylformamide (0.227 kg, 0.240 L). The addition was carried out over 40-50 min and the temperature of the reaction mixture was maintained at −15 to −10° C. during the course of the addition. The reaction mixture was then warmed to 15-20° C. over about 1 hour. Allyl bromide (0.282 kg, 0.202 L, 2.33 mol) was added over 20-30 min. The temperature of the reaction mixture was maintained at 15-25° C. for 40-50 h. Anhydrous 2B alcohol (anhydrous ethanol with 0.5 to 0.6% by weight of toluene as a denaturant, 04.08 kg, 0.500 L) was then added to the reaction mixture. The resulting solution was concentrated by distillation (under atmospheric pressure) to a volume of about 2.1 L. An additional 0.408 kg (0.500 L) of anhydrous 2B alcohol was then added to the concentrate. The resulting solution was concentrated by distillation under atmospheric pressure to a volume of about 0.95 L. The stirred concentrate was first cooled to 15-20° C. over 3 h and then to 5-10° C. over 1 h. The mixture was stirred for 2 h at 5-10° C. The product mixture (1-allyl-3-(2,4-dimethoxyphenyl)-7-trifluoromethyl-1H-indazole and 2-allyl-3-(2,4-dimethoxyphenyl)-7-trifluoromethyl-1H-indazole) crystallized during this period. The product was then isolated by filtration, washed with cold (5-10° C.) 2B alcohol (2×0.3 L), and dried to a constant weight under reduced pressure (≦30 mm Hg) at 40-50° C. The yield of 1-allyl-3-(2,4-dimethoxyphenyl)-7-trifluoromethyl-1H-indazole was 0.18 kg (64% of theory).
Quantity
0.25 kg
Type
reactant
Reaction Step One
Quantity
1.87 L
Type
solvent
Reaction Step One
Quantity
0.24 L
Type
solvent
Reaction Step One
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0.202 L
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reactant
Reaction Step Two
[Compound]
Name
2B
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0 (± 1) mol
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reactant
Reaction Step Three
[Compound]
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alcohol
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Reaction Step Three
Name
lithium(trimethylsilyl)amide
Quantity
1.26 L
Type
reactant
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0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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